molecular formula C15H12N6OS B4634505 2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4634505
M. Wt: 324.4 g/mol
InChI Key: PCIKKZZGTAFIQO-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the reaction of 4-alkyl-3,5-diamino-1,2,4-triazoles with pentane-2,4-dione or 1,1,3,3-tetramethoxypropane . The reaction conditions often include the use of sodium hydroxide as a base to facilitate the formation of the triazolopyrimidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methylsulfanyl Group Reactivity

The methylsulfanyl (-SCH₃) substituent participates in oxidation and nucleophilic substitution reactions:

Reaction Type Conditions Product Notes
OxidationH₂O₂ in acetic acid, 60–80°CSulfoxide (-SOCH₃) or sulfone (-SO₂CH₃)Selectivity depends on oxidant strength.
Nucleophilic displacementK₂CO₃/DMF, primary amines (e.g., NH₃) Thiol (-SH) or substituted amine derivativesSCH₃ acts as a leaving group under basic conditions.

Mechanistic Insight :
The electron-rich sulfur atom facilitates oxidation, while the methyl group stabilizes transition states during substitution. Steric hindrance from the pyridinylmethyl group may reduce reaction rates compared to simpler analogs.

Pyridine Ring Reactivity

The pyridin-3-ylmethyl substituent enables coordination and electrophilic substitution:

Reaction Type Conditions Product Notes
Metal coordinationTransition metal salts (e.g., PdCl₂) Metal-ligand complexesEnhanced catalytic or biological activity.
Electrophilic substitutionHNO₃/H₂SO₄, 0–5°C Nitrated derivativesLimited regioselectivity due to steric bulk.

Structural Influence :
The fused triazolo-pyrimidine system reduces pyridine ring electron density, favoring meta-substitution over para .

Triazole and Pyrimidine Core Reactions

The fused triazolo-pyrimidine system undergoes cyclization and hydrolysis:

Reaction Type Conditions Product Notes
Acid-catalyzed hydrolysis6M HCl, reflux Ring-opened pyrimidine-thiol intermediatesTriazole ring stability depends on pH.
CycloadditionCu(I)-catalyzed azide-alkyne click Triazole-linked conjugatesLimited by fused ring rigidity.

Key Observation :
Hydrolysis under basic conditions (e.g., NaOH/EtOH) preferentially cleaves the pyrimidine ring over the triazole .

Comparative Reactivity with Analogs

The compound’s reactivity diverges from structurally related molecules:

Compound Key Reaction Differentiating Factor
7-(2,4-Dichlorophenyl)-2-(methylsulfanyl) analogFaster SCH₃ oxidationElectron-withdrawing Cl groups enhance S reactivity.
Benzo[f] triazepine derivatives Higher hydrolytic stabilityBenzannulation reduces ring strain.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied as a potential inhibitor of various kinases involved in cancer progression. For instance, its structural similarity to other known kinase inhibitors suggests it may effectively target tyrosine kinases implicated in tumor growth and metastasis.

  • Case Study : A study demonstrated that compounds with similar structures showed inhibition against PDGFr and FGFr tyrosine kinases, which are crucial in angiogenesis and tumor growth regulation .

Antimicrobial Properties

The compound's heterocyclic nature allows it to interact with biological systems effectively, making it a candidate for antimicrobial applications. Preliminary studies have shown activity against several bacterial strains.

  • Research Findings : In vitro assays have indicated that derivatives of this compound can inhibit the growth of pathogenic bacteria, suggesting potential use in developing new antibiotics .

Neuroprotective Effects

Recent investigations into neuroprotective properties have highlighted the compound's potential in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for further research.

  • Case Study : In animal models of neurodegeneration, derivatives of this compound have shown reduced neuronal death and improved cognitive function .

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with molecular targets such as kinases. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound for targeted cancer therapy research .

Biological Activity

The compound 2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrido[3,4-e][1,2,4]triazolo structure which is known for its diverse biological activities. The incorporation of a methylsulfanyl group and a pyridinylmethyl moiety enhances its interaction with various biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the pyrido and triazole moieties have been shown to inhibit key kinases involved in cancer progression. Specifically, the compound's structural analogs have demonstrated potent inhibitory activity against various cancer cell lines:

CompoundTarget KinaseIC50 (µM)Cell Line
12bALK50.013HaCaT
17lc-Met0.026A549
TAK-733MEK/ERK0.98Melanoma

These studies highlight the potential of the compound as an anticancer agent through selective inhibition of kinase activity .

The proposed mechanism of action for compounds similar to This compound involves the inhibition of specific signaling pathways critical for tumor growth and metastasis. For example:

  • Inhibition of Tyrosine Kinases : The compound acts on tyrosine kinases such as PDGFr (platelet-derived growth factor receptor) and FGFr (fibroblast growth factor receptor), which are implicated in angiogenesis and tumor growth .
  • Cell Cycle Arrest : Studies have shown that certain derivatives can induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Pyrido[2,3-d]pyrimidine Derivatives : This research explored various derivatives for their anticancer properties and found significant activity against dihydrofolate reductase (DHFR), a target in cancer therapy .
  • Evaluation of Triazole Derivatives : A study demonstrated that triazole-containing compounds exhibited anti-inflammatory and analgesic activities alongside anticancer effects. The combination of pyrimidine and triazole moieties was particularly effective in enhancing pharmacological profiles .

Properties

IUPAC Name

4-methylsulfanyl-11-(pyridin-3-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6OS/c1-23-15-18-14-17-8-11-12(21(14)19-15)4-6-20(13(11)22)9-10-3-2-5-16-7-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIKKZZGTAFIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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2-(methylsulfanyl)-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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